N-(4-phenoxyphenyl)-4-phenylpiperazine-1-carbothioamide
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Overview
Description
N-(4-Phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a tetrahydropyrazinecarbothioamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-phenoxybenzaldehyde with appropriate reagents to form the intermediate compounds, which are then further reacted to produce the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(4-Phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide include:
- N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide
- 4-(4-phenoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-6-one
- (4-phenoxyphenyl)tetrazolecarboxamides
Uniqueness
What sets N-(4-phenoxyphenyl)-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N3OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C23H23N3OS/c28-23(26-17-15-25(16-18-26)20-7-3-1-4-8-20)24-19-11-13-22(14-12-19)27-21-9-5-2-6-10-21/h1-14H,15-18H2,(H,24,28) |
InChI Key |
QUGNZHDLYWNOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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